

A Comparative Guide to Experimental and Computational Data for 1-Methylcyclopentanol

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Compound of Interest

Compound Name: **1-Methylcyclopentanol**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and computationally derived data for the tertiary alcohol, **1-Methylcyclopentanol**. By presenting a side-by-side analysis of its physicochemical properties and spectral data, this document aims to serve as a valuable resource for researchers in various fields, including drug discovery and material science, facilitating the validation of computational models and providing a baseline for experimental design.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the available experimental and computational data for key physicochemical properties of **1-Methylcyclopentanol**. This allows for a direct and efficient comparison, highlighting areas of agreement and potential discrepancies between experimental measurements and theoretical predictions.

Property	Experimental Value	Computational/Predicted Value
Boiling Point	135-136 °C[1][2]	137-138 °C (estimated)[3]
Density	0.904 g/mL at 25 °C[1][2]	Not explicitly found in searches.
pKa	Not explicitly found in searches.	15.38 ± 0.20[2]
¹ H NMR Spectrum	Data available in spectral databases.	Predicted spectra are available through various software tools, but specific chemical shift values were not found in the performed searches.
¹³ C NMR Spectrum	Data available in spectral databases.	Predicted spectra are available through various software tools, but specific chemical shift values were not found in the performed searches.
IR Spectrum	Data available in spectral databases.[4]	Predicted spectra are available through various software tools, but specific vibrational frequencies were not found in the performed searches.

Experimental Protocols

Detailed and accurate experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies for determining the key physicochemical properties of **1-Methylcyclopentanol** cited in this guide.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the capillary method.

Procedure:

- Sample Preparation: A small amount of **1-Methylcyclopentanol** is placed in a small test tube or a fusion tube.
- Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- Heating: The test tube assembly is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or a melting point apparatus with a heating block.
- Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.
- Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[\[3\]](#)[\[5\]](#)

Density Measurement (Pycnometer or Graduated Cylinder Method)

The density of a liquid is its mass per unit volume. This can be determined accurately using a pycnometer or more simply with a graduated cylinder and a balance.

Procedure using a Graduated Cylinder:

- Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.
- Volume Measurement: A known volume of **1-Methylcyclopentanol** is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
- Mass of Cylinder and Liquid: The mass of the graduated cylinder containing the liquid is measured.
- Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder. The density is then calculated by dividing the mass of the liquid by its volume.[\[6\]](#)[\[7\]](#)
[\[8\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

Procedure for Small Molecule NMR:

- Sample Preparation: A small amount of **1-Methylcyclopentanol** (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4]
- Instrumentation: The NMR tube is placed in the spectrometer's magnet.
- Data Acquisition: The sample is subjected to a strong magnetic field and radiofrequency pulses. The resulting signals (free induction decay or FID) are detected.
- Data Processing: The FID is mathematically transformed (Fourier transform) to produce the NMR spectrum, which plots signal intensity versus chemical shift (in ppm).[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational energies of different chemical bonds.

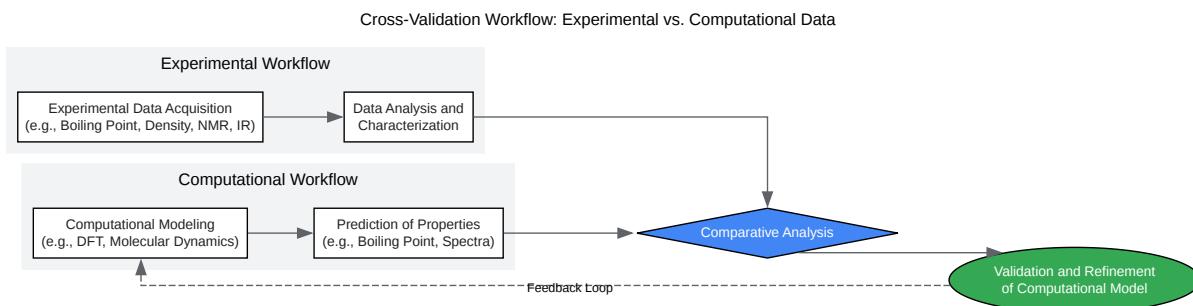
Procedure for Liquid Samples (Attenuated Total Reflectance - ATR):

- Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for any atmospheric or instrumental interferences.
- Sample Application: A small drop of **1-Methylcyclopentanol** is placed directly onto the ATR crystal.
- Data Acquisition: The infrared beam is passed through the crystal, and the attenuated radiation is detected.
- Spectrum Generation: The instrument's software subtracts the background spectrum from the sample spectrum to produce the final FTIR spectrum, which plots transmittance or

absorbance versus wavenumber (in cm^{-1}).[\[2\]](#)[\[10\]](#)

Visualization of the Comparative Workflow

To effectively cross-validate experimental and computational data, a structured workflow is essential. The following diagram illustrates the logical steps involved in this process, from data acquisition to comparative analysis and model refinement.



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Caption: A flowchart illustrating the process of comparing experimental and computational data for **1-Methylcyclopentanol**.

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